molecular formula C21H19ClN2O3S B5180510 N-(4-chloro-2-methylphenyl)-4-methyl-3-(phenylsulfamoyl)benzamide

N-(4-chloro-2-methylphenyl)-4-methyl-3-(phenylsulfamoyl)benzamide

Cat. No.: B5180510
M. Wt: 414.9 g/mol
InChI Key: QJKNODQFZIGUOA-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-4-methyl-3-(phenylsulfamoyl)benzamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chloro group, a methyl group, and a phenylsulfamoyl group attached to a benzamide core.

Preparation Methods

The synthesis of N-(4-chloro-2-methylphenyl)-4-methyl-3-(phenylsulfamoyl)benzamide typically involves multiple steps, including the introduction of the chloro and methyl groups, followed by the attachment of the phenylsulfamoyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

N-(4-chloro-2-methylphenyl)-4-methyl-3-(phenylsulfamoyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-4-methyl-3-(phenylsulfamoyl)benzamide involves the inhibition of specific enzymes. It has been found to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes that break down neurotransmitters in the brain. By inhibiting these enzymes, the compound may increase the levels of neurotransmitters, leading to improved cognitive function. Additionally, it has shown antioxidant properties, which may help protect against oxidative damage.

Comparison with Similar Compounds

N-(4-chloro-2-methylphenyl)-4-methyl-3-(phenylsulfamoyl)benzamide can be compared with similar compounds such as:

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-4-methyl-3-(phenylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S/c1-14-8-9-16(21(25)23-19-11-10-17(22)12-15(19)2)13-20(14)28(26,27)24-18-6-4-3-5-7-18/h3-13,24H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKNODQFZIGUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C)S(=O)(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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